molecular formula C18H16Cl3N5O3S B4363965 2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide

2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide

Cat. No.: B4363965
M. Wt: 488.8 g/mol
InChI Key: VQHRWTNJWLMRJT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide is a compound that belongs to the class of triazole derivatives These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. The common approach includes:

  • Starting with 2,4-dichlorobenzoic acid and converting it to its corresponding acid chloride using reagents like thionyl chloride.

  • Reacting the acid chloride with 1-(4-chlorobenzyl)-1H-1,2,4-triazole in the presence of a base such as triethylamine to form the triazole intermediate.

  • Introducing the dimethylamino sulfonyl group via a sulfonylation reaction using dimethylamine and sulfonyl chloride.

Industrial Production Methods: Industrial production may involve the use of continuous flow reactors for better control over reaction parameters and higher yields. Optimizing temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at specific sites, potentially forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the triazole ring or the sulfonyl group may yield different derivatives.

  • Substitution: : Halogen exchange reactions or nucleophilic substitution can introduce different functional groups to the benzamide moiety.

Common Reagents and Conditions

  • Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Bases such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

  • Sulfoxide and sulfone derivatives.

  • Various substituted triazole and benzamide derivatives depending on the reagents used.

Scientific Research Applications

2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide is utilized in a wide array of scientific research areas:

Chemistry

  • As a precursor for synthesizing more complex organic compounds.

  • Studies on reaction mechanisms involving triazole derivatives.

Biology

  • Investigating its potential as an antimicrobial agent due to its structural similarity to known bioactive triazoles.

  • Exploration of its effects on cellular processes and its potential as a biochemical tool.

Medicine

  • Research on its use as an inhibitor for specific enzymes or receptors.

Industry

  • Potential use as an intermediate in the production of agrochemicals.

  • Studies on its applications in the development of new materials with desired physical properties.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide exerts its effects is largely influenced by its ability to interact with specific molecular targets. The compound may:

  • Bind to and inhibit enzymes involved in critical biological pathways, such as cytochrome P450 enzymes.

  • Interfere with the function of cellular receptors or ion channels.

  • Disrupt membrane integrity in microbial cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-1,2,4-triazole: Shares the triazole core but lacks the dichloro benzamide moiety.

  • 2,4-Dichloro-N-(triazol-3-yl)benzamide: Similar structure but without the chlorobenzyl and dimethylamino sulfonyl groups.

Uniqueness

  • The presence of both dichloro and dimethylamino sulfonyl groups contributes to unique chemical reactivity and biological activity.

  • Structural diversity allows for a wide range of modifications and applications, distinguishing it from simpler triazole derivatives.

This unique compound is a captivating subject for further research and development across multiple scientific disciplines.

Properties

IUPAC Name

2,4-dichloro-N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N5O3S/c1-25(2)30(28,29)16-7-13(14(20)8-15(16)21)17(27)23-18-22-10-26(24-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHRWTNJWLMRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide
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2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide
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2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide
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2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide
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2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide
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2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide

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